N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide
Description
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a benzene ring. The structure includes a 7-chloro substituent on the oxazepine ring and a 2,4-difluorophenyl group linked via an acetamide moiety.
The acetamide linkage and halogenated aromatic groups (Cl, F) are critical for its physicochemical properties, including lipophilicity and metabolic stability. Synthetically, analogous compounds often employ nucleophilic substitution or condensation reactions, as seen in the synthesis of structurally related quinazolinone-thiazolidinone hybrids .
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF2N2O3/c20-14-2-4-17-13(7-14)10-24(19(26)11-27-17)6-5-23-18(25)8-12-1-3-15(21)9-16(12)22/h1-4,7,9H,5-6,8,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWCLFIJPAFXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide typically involves multiple steps. Starting with the chloro-substituted benzo-oxazepine core, it can be synthesized through the cyclization of an appropriate chlorinated benzoyl chloride derivative with an amine in the presence of a base. This intermediate is then reacted with 2-(2,4-difluorophenyl)acetic acid under acidic conditions to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve batch processing to maintain precision and control over the complex reactions required. Ensuring the purity of reactants and maintaining optimal conditions, such as temperature and pH, is crucial to maximize yield and minimize impurities.
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
| Reaction Conditions | Products | Notes |
|---|---|---|
| Acidic (HCl, reflux) | 2-(2,4-difluorophenyl)acetic acid + Ethylenediamine derivative | Protonation of amide oxygen accelerates nucleophilic attack by water. |
| Basic (NaOH, aqueous ethanol) | Sodium salt of 2-(2,4-difluorophenyl)acetic acid + Free amine | Saponification dominates under alkaline conditions. |
Mechanistic Insight :
The electron-withdrawing effect of the difluorophenyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic cleavage.
Ketone Reduction
The 3-oxo group in the oxazepine ring is reducible to a secondary alcohol.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C | 3-Hydroxy-2,3-dihydrobenzo[f] oxazepine derivative | Moderate |
| LiAlH₄ | Dry THF, reflux | Over-reduction risk; potential ring-opening side reactions | Low |
Structural Impact :
Reduction alters the ring’s conjugation, potentially modulating pharmacological activity.
Electrophilic Aromatic Substitution (EAS)
The difluorophenyl and chlorobenzene moieties participate in EAS, though reactivity is attenuated by electron-withdrawing groups.
| Reaction | Reagents | Position | Product | Challenges |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Meta to F | Nitro-substituted difluorophenyl derivative | Low reactivity due to -F and -Cl groups |
| Halogenation | Br₂/FeBr₃ | Ortho to Cl | Brominated benzo-oxazepine | Steric hindrance from oxazepine ring |
Nucleophilic Aromatic Substitution (NAS)
The 7-chloro substituent on the benzene ring is susceptible to NAS under harsh conditions.
| Nucleophile | Conditions | Product | Efficiency |
|---|---|---|---|
| NH₃ (anhydrous) | Cu catalyst, 200°C | 7-Amino-benzo-oxazepine derivative | Low |
| Methoxide | DMF, 120°C | 7-Methoxy derivative | Moderate |
Limitations :
The electron-deficient aromatic ring (due to -Cl and oxazepine’s electron withdrawal) necessitates vigorous conditions.
Oxidation Reactions
The ethyl linker and oxazepine ring may undergo oxidation under specific conditions.
| Oxidizing Agent | Target Site | Product | Side Reactions |
|---|---|---|---|
| KMnO₄ (acidic) | Ethyl linker | Carboxylic acid derivative | Over-oxidation of oxazepine ring |
| Ozone (O₃) | Difluorophenyl ring | Ring cleavage products | Non-selective degradation |
Heterocyclic Ring Modifications
The benzo[f] oxazepine core undergoes ring-opening or rearrangement under extreme conditions.
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Acid-catalyzed ring-opening | H₂SO₄, 100°C | Linear amine-carboxylic acid chain | Intermediate for analogs |
| Base-induced rearrangement | NaOH, ethylene glycol | Fused quinazolinone structure | Exploration of novel scaffolds |
Cross-Coupling Reactions
The difluorophenyl group enables palladium-catalyzed couplings for structural diversification.
| Coupling Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified derivative | High |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl amide variants | Moderate |
Key Stability Considerations
-
pH Sensitivity : The amide bond hydrolyzes rapidly in strongly acidic/basic environments, impacting storage and formulation.
-
Thermal Degradation : Decomposition above 200°C generates chloro-fluorinated byproducts.
Scientific Research Applications
Structural Features
The compound features a benzo[f][1,4]oxazepine core, which is known for its diverse biological activities. The presence of a chloro substituent and a difluorophenyl group enhances its chemical reactivity and potential therapeutic properties.
Chemistry
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new derivatives with enhanced properties .
Biology
Research has indicated that this compound interacts with biological macromolecules, suggesting potential applications in drug development. The compound has been investigated for its ability to modulate enzyme activity and receptor interactions, which are crucial for therapeutic effects.
Medicine
The compound exhibits promising pharmacological activities:
- Anti-Cancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, it demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT-116), with IC50 values ranging from 26.75 to 28.85 µg/mL .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 7c | 28.85 ± 3.26 | HCT-116 |
| 7j | 26.75 ± 3.50 | HCT-116 |
- Anti-Inflammatory Activity : Related compounds have shown the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, indicating potential for treating inflammatory diseases .
Industry
In industrial applications, this compound is utilized in the production of specific polymers and materials due to its unique chemical properties. It can also serve as a precursor for synthesizing other functionalized compounds used in various industrial processes.
Study on Anti-Cancer Activity
A study published in the Journal of Brazilian Chemical Society focused on synthesizing several benzoxazepine derivatives and evaluating their cytotoxic effects on HCT-116 cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mechanisms involving caspase activation and cytokine modulation .
Study on Inflammatory Response
Another investigation demonstrated that benzoxazepine derivatives effectively inhibited TNF-induced necroptosis in human monocytic U937 cells. This highlights their potential as therapeutic agents in conditions characterized by excessive inflammation .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions at the molecular level with specific targets, such as enzymes or receptors. The chloro and difluorophenyl groups are likely to play key roles in binding to these targets, influencing the compound's biological activity through specific pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on formula: C₂₁H₁₉ClF₂N₂O₃.
Key Observations:
Quinazolinone-thiazolidinone hybrids (AJ5d) exhibit dual heterocyclic systems, favoring diverse biological interactions compared to single-core structures .
Substituent Effects: The 2,4-difluorophenyl group in the target compound enhances electron-withdrawing effects and metabolic resistance compared to mono-fluorinated (Midazolam) or non-halogenated () analogues . Thioether linkages in AJ5d may improve stability over ether or ester bonds in other derivatives .
Physicochemical Properties :
- The target compound’s higher molecular weight (~434.84 vs. ~362.79 for Midazolam) suggests reduced blood-brain barrier permeability, which could limit CNS applications despite structural similarities .
Pharmacological and Computational Insights
- Benzodiazepine Analogues : Midazolam’s sedative effects are attributed to GABA_A receptor modulation. The target compound’s oxazepine core may interact with similar targets but with altered efficacy due to steric and electronic differences .
- DFT Studies on Acetamide Derivatives : highlights that acetamide derivatives’ electronic properties, such as HOMO-LUMO gaps and charge distribution, significantly influence their stability and reactivity. The target compound’s difluorophenyl group likely reduces electron density at the acetamide carbonyl, enhancing resistance to enzymatic hydrolysis .
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by a benzo[f][1,4]oxazepine core , which is known for its diverse biological activities. The presence of a chloro substituent and a difluorophenyl group enhances its potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 353.77 g/mol.
Research indicates that compounds with similar structures often interact with various biological pathways. The benzo[f][1,4]oxazepine core has been linked to:
- Kinase Inhibition : The compound shows potential as an inhibitor of receptor-interacting protein kinase 1 (RIP1), which plays a critical role in necroptosis and inflammatory responses .
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound may exhibit anti-inflammatory effects .
- Anticancer Properties : The structural motifs present in this compound suggest potential anticancer activity by interfering with cell signaling pathways involved in tumor growth .
Biological Activity Data
A summary of the biological activity data related to the compound is presented in the following table:
Study 1: RIP1 Kinase Inhibition
In a study assessing the potency of various compounds against RIP1 kinase, this compound exhibited an IC50 value of 32 nM , indicating strong inhibitory activity. This suggests its potential application in treating diseases characterized by excessive necroptosis and inflammation .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of compounds with similar structures. The findings indicated that this compound could effectively block TNF-induced necroptotic cell death in human monocytic cells (U937), highlighting its therapeutic potential in inflammatory diseases .
Study 3: Anticancer Potential
Research into the anticancer properties of related compounds has shown promising results. For instance, compounds with oxazepine cores have been linked to reduced tumor growth in preclinical models. While specific data on this compound's anticancer activity is limited, its structural characteristics suggest it may possess similar effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide, and how can reaction yields be optimized?
- Methodology : The synthesis of structurally analogous benzoxazepin derivatives typically involves multi-step protocols, including nucleophilic substitution, cyclization, and amide coupling. For example, intermediates like 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine can be synthesized via cyclocondensation of chlorinated precursors with ethylene glycol derivatives under acidic conditions . Yield optimization can be achieved using Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Evidence from flow-chemistry experiments suggests that continuous-flow systems improve reproducibility and scalability compared to batch methods .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology : A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H/¹³C NMR (including DEPT and COSY) to confirm backbone connectivity and substituent positions.
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in studies of related pyrazolo-pyrimidinone derivatives .
- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF validates molecular weight and purity. Cross-validation with elemental analysis ensures accuracy .
Q. How can researchers assess the purity of this compound, especially for in vitro biological assays?
- Methodology : Reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water) is standard. Purity thresholds (>95%) should align with pharmacopeial guidelines. For trace impurities, hyphenated techniques like LC-MS/MS or GC-MS detect residual solvents or byproducts. Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) provides orthogonal validation .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?
- Methodology : Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Solutions include:
- Variable Temperature (VT) NMR : Identifies conformational changes (e.g., ring-flipping in benzoxazepin moieties).
- Computational Modeling : DFT calculations (B3LYP/6-311G**) predict chemical shifts and coupling constants for comparison with experimental data .
- Isotopic Labeling : ²H or ¹⁵N labeling simplifies complex splitting patterns in overcrowded spectra .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., fluorine position on the difluorophenyl group) to probe electronic/steric effects.
- Biological Assays : Use enzyme inhibition (e.g., kinase panels) or cell-based assays (e.g., apoptosis in cancer lines) to correlate structural changes with activity. For benzodiazepine analogs, receptor-binding assays (radioligand displacement) quantify affinity .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like GABA receptors .
Q. What experimental designs are suitable for investigating metabolic stability and pharmacokinetics in preclinical models?
- Methodology :
- In Vitro ADME : Microsomal stability assays (human/rat liver microsomes) assess Phase I metabolism. LC-HRMS identifies metabolites (e.g., hydroxylation or dealkylation products) .
- In Vivo PK : Administer the compound intravenously/orally to rodents, with serial blood sampling. Non-compartmental analysis calculates AUC, Cₘₐₓ, and t₁/₂. Bile-duct cannulation studies evaluate enterohepatic recirculation .
Q. How can researchers address low solubility or bioavailability during formulation development?
- Methodology :
- Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility.
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers for sustained release. Dynamic light scattering (DLS) monitors particle size distribution .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability, with enzymatic cleavage studies validating activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
